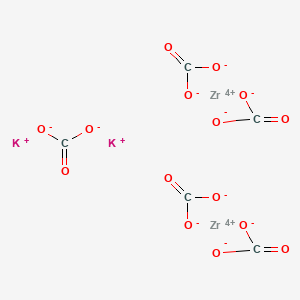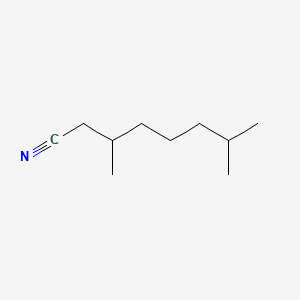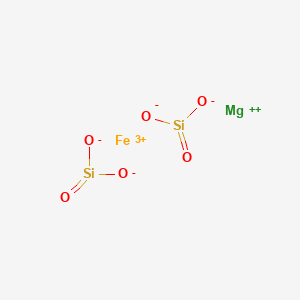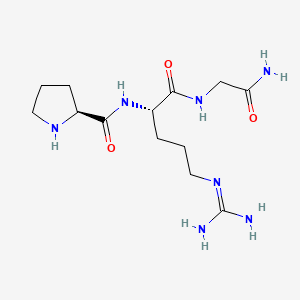
1-Hepten-3-yne
Overview
Description
1-Hepten-3-yne is a chemical compound with the molecular formula C7H10 . It has a molecular weight of 94.1543 . The IUPAC Standard InChI for 1-Hepten-3-yne is InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,4,6H2,2H3 .
Molecular Structure Analysis
The molecular structure of 1-Hepten-3-yne can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
1-Hepten-3-yne has a molecular weight of 94.1543 . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Heterogeneous Selective Catalysis
1-Hepten-3-yne has been studied for its role in heterogeneous selective catalysis. Research conducted by Baker and Bailar (1977) utilized palladium complexes of polymeric diphenylbenzylphosphine ligands as catalysts for the hydrogenation of 1-en-3-ynes, including 1-hepten-3-yne. They observed certain modes of hydrogen addition consistent with the product distribution from this reaction (Baker & Bailar, 1977).
Diastereoselectivity in Synthesis
In the realm of organic synthesis, 1-hepten-3-yne has been involved in the study of diastereoselectivity. Banti et al. (2000) discovered that chiral 6-hepten-1-ynes can undergo cyclization to titanabicyclopentenes with high yields and exo-stereoselectivity, depending on the substrate's steric requirements. This research provides valuable insights into the stereochemical aspects of organic synthesis processes involving 1-hepten-3-yne derivatives (Banti, Cicogna, Bari, & Caporusso, 2000).
Thermic Isomerization
Hopf and Kirsch (1985) explored the thermal rearrangements of compounds related to 1-hepten-3-yne. Their research detailed the thermal isomerization of specific compounds, contributing to the understanding of the thermal behavior of such structures in chemical processes (Hopf & Kirsch, 1985).
properties
IUPAC Name |
hept-1-en-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFFXBOEFRCFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334239 | |
| Record name | 1-Hepten-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hepten-3-yne | |
CAS RN |
2384-73-8 | |
| Record name | 1-Hepten-3-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2384-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hepten-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




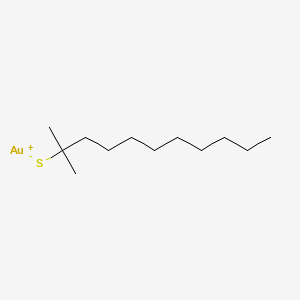




![1-[(5,7-Dichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]anthraquinone](/img/structure/B1618408.png)

